Methyl D-prolinate

Description

Significance of Methyl D-Prolinate in Contemporary Chemical Research

This compound serves as a crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical and biochemical fields. ontosight.aichemimpex.com Its utility stems from its defined stereochemistry, which is paramount in the development of enantiomerically pure compounds. chemimpex.com Researchers leverage this property in asymmetric synthesis to create targeted and effective therapeutic agents. chemimpex.com The compound is particularly noted for its role in the development of novel drugs, including those with anti-cancer and anti-viral activities. chemimpex.com Beyond pharmaceuticals, this compound and its derivatives are employed in biochemical studies to investigate protein folding and stability, offering insights into the biological functions of proline. chemimpex.comchemimpex.com Furthermore, its applications extend to chiral catalysis, where it facilitates the production of specific enantiomers, a critical aspect of modern drug formulation. chemimpex.com

Historical Context of D-Proline Derivatives in Organic Synthesis and Medicinal Chemistry

The exploration of proline and its derivatives in chemical synthesis has a rich history. Proline itself was first isolated in 1900 by Richard Willstätter and later synthesized by Emil Fischer. wikipedia.org Historically, L-proline, the naturally occurring enantiomer, was the primary focus of research. However, the significance of D-amino acids, once considered minor players, has been increasingly recognized. mdpi.com D-proline and its derivatives have been identified as crucial components in numerous pathophysiological events and are found in over 20 approved or investigational drugs. mdpi.com Their unique conformational properties make them valuable scaffolds in medicinal chemistry for targeting enzymes and protein-protein interactions. mdpi.com The development of synthetic methods to access D-proline and its derivatives, such as this compound, has been a key focus, enabling their broader application in drug discovery and organic synthesis. google.comorganic-chemistry.org

Enantiomeric Purity and Chiral Control in Synthesis with D-Prolinate Esters

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in its biological activity. For this reason, the ability to control the chirality of a molecule during its synthesis is of utmost importance in pharmaceutical development. D-prolinate esters, including this compound, are highly valued for their role as chiral auxiliaries and building blocks in asymmetric synthesis. chemimpex.comresearchgate.net The rigid pyrrolidine (B122466) ring of the proline structure provides a defined stereochemical environment that can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. wikipedia.orgthieme-connect.com This control over enantiomeric purity is essential, as different enantiomers of a drug can have vastly different pharmacological effects. The use of chiral catalysts derived from proline and its esters has become a powerful strategy in organic chemistry for the synthesis of enantiopure compounds. thieme-connect.comwikipedia.org

Scope and Objectives of this compound Research

Current research involving this compound and its parent compound, D-proline, is multifaceted and spans several key areas. A primary objective is the continued development of novel synthetic methodologies that utilize these compounds as chiral building blocks or catalysts for the efficient and stereoselective synthesis of complex organic molecules. organic-chemistry.orgthieme-connect.com In medicinal chemistry, research is focused on designing and synthesizing new drug candidates that incorporate the D-proline scaffold to enhance biological activity, improve pharmacokinetic properties, and reduce off-target effects. nih.govbenthamdirect.com This includes the development of peptidomimetics and enzyme inhibitors. mdpi.comnih.gov Furthermore, there is ongoing investigation into the fundamental roles of D-proline and its derivatives in biological systems, which could unveil new therapeutic targets and applications. mdpi.cominnovareacademics.in The overarching goal is to harness the unique chemical properties of this compound and related compounds to advance the fields of organic synthesis, drug discovery, and chemical biology. ontosight.ainih.gov

Interactive Data Tables

Table 1: Applications of D-Proline Derivatives in Research

| Research Area | Specific Application of D-Proline Derivatives | Key Findings and Significance |

| Pharmaceutical Development | Synthesis of anti-cancer and anti-viral therapies. chemimpex.com | Creation of more effective and targeted treatments. chemimpex.com |

| Development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for diabetes. nih.gov | Designed compounds showed good interaction with DPP-4 binding sites. nih.gov | |

| Synthesis of peptidomimetics. mdpi.combenthamdirect.com | Incorporation of the D-proline scaffold can enhance bioactivity. chemimpex.comnetascientific.com | |

| Organic Synthesis | Asymmetric organocatalysis. thieme-connect.comwikipedia.org | Enables the synthesis of enantiopure compounds with high stereocontrol. thieme-connect.comwikipedia.org |

| Chiral building blocks for complex molecule synthesis. ontosight.aichemimpex.com | Facilitates the production of enantiomerically pure compounds. chemimpex.com | |

| Biochemical Research | Studies on protein folding and stability. chemimpex.comchemimpex.com | Helps to understand the role of proline in biological processes. chemimpex.comchemimpex.com |

Table 2: Properties of Proline and its Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |

| D-Proline | C5H9NO2 | 115.13 | Non-proteinogenic amino acid, used as a chiral catalyst and building block. sigmaaldrich.com |

| This compound | C6H11NO2 | 129.16 | Ester derivative of D-proline, valued for its role in asymmetric synthesis. ontosight.ai |

| Boc-D-proline methyl ester | C11H19NO4 | 229.27 | N-protected derivative, offers enhanced stability and solubility for peptide synthesis. chemimpex.com |

| 4,4-Difluoro-D-Proline methyl ester hydrochloride | C6H10ClF2NO2 | 201.60 | Fluorinated derivative with enhanced stability and bioactivity. netascientific.com |

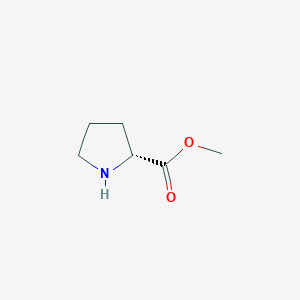

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWYXBNNBYXPPL-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314597 | |

| Record name | D-Proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43041-12-9 | |

| Record name | D-Proline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43041-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl D-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043041129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl D-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL D-PROLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EON208T642 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies Utilizing Methyl D Prolinate

Methyl D-Prolinate as a Chiral Building Block in Asymmetric Synthesis

This compound, a derivative of the unnatural amino acid D-proline, serves as a versatile and valuable chiral building block in the field of asymmetric synthesis. chemimpex.comcymitquimica.com Its inherent chirality and rigid pyrrolidine (B122466) ring structure make it an ideal starting material for the synthesis of complex, enantiomerically pure molecules. chemimpex.comcymitquimica.com Organic chemists utilize the stereocenter present in this compound to control the stereochemical outcome of reactions, leading to the formation of specific stereoisomers. This is crucial in the development of pharmaceuticals and other bioactive compounds where the biological activity is often dependent on the precise three-dimensional arrangement of atoms. cymitquimica.com

Stereoselective Construction of Complex Molecular Architectures

The use of this compound as a chiral precursor allows for the stereoselective construction of intricate molecular frameworks. Its rigid conformational nature provides a predictable platform for introducing new stereocenters with high levels of control. thieme-connect.commdpi.com Synthetic strategies often involve the modification of the pyrrolidine ring or the functional groups attached to it to build up molecular complexity.

One notable application is in the construction of bicyclic and polycyclic systems. For instance, the chirality of D-proline has been utilized to direct the stereoselective formation of cis-fused ring systems. mdpi.com This is exemplified in the synthesis of complex alkaloids where the proline ring forms a core part of the final structure. mdpi.com Methodologies such as the Wieland–Miescher ketone and Hajos–Parrish–Eder–Sauer–Wiechert ketone syntheses, which are fundamental in steroid and terpene synthesis, have been influenced by the use of proline and its derivatives to create bicyclic diketones with high stereoselectivity. uniroma1.it

Furthermore, multicomponent reactions catalyzed by systems involving proline derivatives have proven effective in constructing complex molecules with high stereocontrol in a single step. rsc.org These reactions allow for the simultaneous formation of multiple chemical bonds, leading to a rapid increase in molecular complexity from simple starting materials. rsc.org

Application in Total Synthesis of Natural Products

The chiral pool, which includes amino acids like D-proline, is a cornerstone of modern natural product synthesis. mdpi.com this compound, as a readily available, enantiomerically pure starting material, provides a direct entry into the asymmetric total synthesis of a wide array of bioactive natural products. mdpi.comsci-hub.seresearchgate.net Its inherent stereochemistry is strategically incorporated into the target molecule, often setting the absolute configuration of key stereocenters early in the synthetic sequence.

Indolizidine alkaloids, a class of bicyclic nitrogen-containing natural products, have been synthesized using D-proline derivatives as the chiral source. mdpi.comresearchgate.net The pyrrolidine ring of proline provides the five-membered ring of the indolizidine core. Synthetic strategies often involve the construction of the second, six-membered ring onto the proline scaffold.

A common approach involves the use of a D-proline-derived aldehyde which undergoes various transformations to build the second ring. nih.gov For example, a convergent approach utilizes the coupling of a prolinal synthon with a nucleophilic alaninol synthon, followed by a key thermolytic annulation of an oxazolidinone to form the piperidine (B6355638) ring of the indolizidine skeleton. sci-hub.se Another strategy employs a nickel-catalyzed [4+2] cycloaddition of an azetidinone, derived from glutamic acid, with an alkyne to construct the piperidinone moiety, which is then cyclized to form the indolizidine core. acs.org

| Starting Material/Intermediate | Key Transformation | Target Alkaloid Class |

|---|---|---|

| D-proline-derived N-trityl aldehyde | Stereoselective conjugate addition | Secu'amamine A |

| Prolinal synthon | Coupling with alaninol synthon and thermolytic annulation | Slaframine and related hydroxylated indolizidines |

| Azetidinone (from glutamic acid) | Nickel-catalyzed [4+2] cycloaddition | Septicine, Ipalbidine |

The Securinega alkaloids are a family of structurally complex natural products characterized by a unique tetracyclic ring system. The asymmetric total synthesis of several members of this family has been accomplished using D-proline as the chiral starting material to establish the absolute stereochemistry of the final product. nih.govmountainscholar.org

In the total synthesis of (-)-secu'amamine A, the synthesis commenced with a D-proline-derived N-trityl aldehyde. nih.gov Key steps in this synthesis included a stereoselective conjugate addition to form an indolizidine intermediate and a subsequent cyclization/lactonization to construct the tetracyclic core. nih.gov Similarly, the syntheses of (-)-norsecurinine, (-)-niruroidine, and (-)-flueggine A have been reported starting from D-proline. uibk.ac.atuibk.ac.at These syntheses often employ sophisticated strategies such as ring-closing metathesis and intramolecular olefination reactions to construct the intricate ring systems. acs.org

| Target Alkaloid | Key Synthetic Strategy | Chiral Source |

|---|---|---|

| (-)-Secu'amamine A | Stereoselective conjugate addition, cyclization/lactonization | D-Proline |

| (-)-Norsecurinine | Ring-closing metathesis, intramolecular Wadsworth-Horner-Emmons olefination | D-Proline |

| Phyllanthine | Hetero Diels-Alder reaction, intramolecular Wadsworth-Horner-Emmons olefination | trans-4-hydroxy-L-proline |

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. researchgate.netrsc.org When combined with a chiral template like this compound, these reactions can proceed with high stereoselectivity, enabling the efficient synthesis of complex natural products. mdpi.combohrium.com

mdpi.comCurrent time information in Bangalore, IN.-Dipolar cycloadditions of azomethine ylides derived from proline and its esters are widely used to construct polysubstituted pyrrolidines. nih.govrsc.org This methodology has been applied to the synthesis of various natural product skeletons. For instance, the Diels-Alder reaction, a type of [4+2] cycloaddition, has been employed in a face-selective manner using a dienophile derived from D-proline to construct a key cis-fused ring system in the synthesis of ent-citrinalin B and cyclopiamine B. mdpi.com The stereochemical outcome of the cycloaddition is dictated by the chirality of the proline derivative. mdpi.com

Synthesis of Securinega Alkaloids

Synthesis of Enantiomerically Pure Compounds

The primary application of this compound in asymmetric synthesis is the preparation of enantiomerically pure compounds. chemimpex.comthieme-connect.com Its role as a chiral building block ensures that the chirality is transferred to the product, leading to a single enantiomer. chemimpex.comrsc.org This is of paramount importance in medicinal chemistry, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause adverse effects.

The synthesis of enantiomerically pure δ-benzylproline derivatives showcases this principle. rsc.org Starting from L-phenylalanine, a β-amino acid is prepared and then cyclized to form a pyrrolidine ring. Through a series of stereocontrolled steps, including a highly diastereoselective hydrogenation, the final cis δ-substituted L-proline derivative is obtained in enantiomerically pure form. rsc.org Similarly, enantiomerically pure 3-methyl-β-proline has been synthesized using an asymmetric phase-transfer-catalyzed alkylation, demonstrating the versatility of proline derivatives in creating new stereogenic centers. acs.org

Role of this compound in Peptide Synthesis

This compound, the methyl ester of D-proline, serves as a crucial building block in the synthesis of peptides. cymitquimica.comchemicalbook.com D-proline is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. ontosight.ai However, its incorporation into peptide chains can significantly influence their structure and biological activity. ontosight.aimedchemexpress.com

The unique cyclic structure of the proline ring introduces conformational rigidity, restricting the peptide backbone's flexibility. sigmaaldrich.com This property is instrumental in designing peptides with specific secondary structures, such as β-turns. medchemexpress.com The presence of D-proline can also enhance the stability of peptides by making them less susceptible to degradation by certain proteases. ontosight.ai

Solid-Phase Peptide Synthesis Applications

While direct references to the extensive use of this compound in automated solid-phase peptide synthesis (SPPS) are not prevalent in the provided search results, the principles of SPPS allow for the incorporation of various amino acid derivatives, including D-amino acids. The synthesis of a peptide on a solid support involves the sequential addition of amino acids. nih.gov In this process, a protected form of this compound, such as Fmoc-D-proline, would be used. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group during the coupling reaction and is then removed to allow the next amino acid to be added. nih.gov

A study on "proline editing" demonstrates a strategy where a protected hydroxyproline (B1673980) is incorporated into a peptide on a solid phase, and its hydroxyl group is subsequently modified. nih.gov This highlights the adaptability of SPPS for incorporating and modifying non-standard amino acids.

Incorporation of D-Proline Derivatives into Peptide Sequences

This strategy is employed to create peptides with altered biological activities, such as enhanced receptor binding or increased resistance to enzymatic degradation. ontosight.ai For example, the incorporation of D-proline has been explored in the development of analogues of biologically active peptides to improve their therapeutic properties. ontosight.ai

Design of Bioactive Peptides with Enhanced Properties

The design of bioactive peptides often involves the strategic incorporation of non-standard amino acids like D-proline to enhance their properties. ontosight.airesearchgate.net Bioactive peptides are short sequences of amino acids that can exert various physiological effects, including antimicrobial, antioxidant, and antihypertensive activities. medchemexpress.comresearchgate.netfrontiersin.orgnih.gov

By introducing D-proline, researchers can create peptides with:

Increased Stability: D-amino acids are not recognized by many proteases, which are enzymes that break down peptides. This makes the resulting peptides more resistant to degradation in biological systems. ontosight.ai

Controlled Conformation: The rigid ring of D-proline can induce specific turns or kinks in the peptide backbone, leading to a more defined and stable three-dimensional structure. sigmaaldrich.com This can be crucial for the peptide's interaction with its biological target.

Altered Biological Activity: The change in conformation resulting from D-proline incorporation can lead to modified or even novel biological activities compared to the all-L-amino acid parent peptide. ontosight.aimedchemexpress.com This includes influencing protein-protein interactions and signal transduction pathways. researchgate.net

Research has shown that proline-rich peptides play significant roles in various biological functions. researchgate.net The inclusion of D-proline in these peptides is a promising avenue for developing new therapeutic agents. researchgate.net For instance, peptides containing proline have been shown to exhibit antioxidant and ACE-inhibitory (angiotensin-converting enzyme) activities, and the presence of proline at the C-terminus can enhance this inhibition. nih.govimrpress.com

Derivatization Strategies for this compound

Chemical Derivatization for Functionalization and Analysis

This compound can be chemically derivatized for various purposes, including the synthesis of more complex molecules and for analytical characterization. One common reaction is the acylation of the secondary amine in the pyrrolidine ring. For instance, this compound hydrochloride can be reacted with acyl chlorides in the presence of a base to form N-acylated products. nih.gov

Another example involves the reductive amination of this compound hydrochloride with a ketone, such as cyclohexanone, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH). google.comgoogle.com This reaction forms a new carbon-nitrogen bond, attaching the cyclohexyl group to the proline nitrogen.

These derivatization reactions are essential for building more complex molecular scaffolds and for preparing intermediates in multi-step syntheses. uni-marburg.desci-hub.se

| Reactant 1 | Reactant 2 | Reagent | Product | Reference |

| This compound hydrochloride | Cyclohexanone | DIPEA, Na(OAc)3BH | N-cyclohexyl-methyl D-prolinate | google.com |

| D-proline | Thionyl chloride | Methanol (B129727) | This compound hydrochloride | nih.govmdpi.comgoogleapis.com |

Protection Group Chemistry in Proline Ester Synthesis (e.g., Boc-protection)

In peptide synthesis and other organic transformations, it is often necessary to protect the reactive amino group of this compound to prevent unwanted side reactions. A widely used protecting group is the tert-butoxycarbonyl (Boc) group. google.com

The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. This results in the formation of N-Boc-methyl D-prolinate. The Boc group is stable under many reaction conditions but can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. google.com

The use of Boc protection is a fundamental strategy in the synthesis of peptides and other complex molecules containing the D-proline scaffold. For example, in the synthesis of certain spumigin analogues, Boc-protected D-amino acids were coupled with L-proline methyl ester. nih.gov The Boc group was later removed under acidic conditions to allow for further coupling reactions. nih.gov

| Starting Material | Reagent | Product | Deprotection Condition | Reference |

| This compound | Di-tert-butyl dicarbonate | N-Boc-methyl D-prolinate | Acid (e.g., TFA, HCl) | google.com |

| Boc-protected peptide intermediate | HCl/Methanol | Deprotected peptide intermediate | N/A | nih.gov |

Fluorinated this compound Derivatives

The incorporation of fluorine into amino acid structures can significantly alter their biological and chemical properties. core.ac.uk The synthesis of fluorinated this compound derivatives often starts from a corresponding hydroxylated precursor, such as hydroxyproline. The hydroxyl group is then substituted with a fluorine atom using specialized fluorinating agents.

One common method involves the use of deoxyfluorinating reagents like diethylaminosulfur trifluoride (DAST). For instance, the transformation of hydroxyproline into a fluorinated derivative has been demonstrated through the fluorodehydroxylation of an N-acetyl-trans-4-hydroxyproline methyl ester using DAST. This reaction yields the methyl ester of 4-fluoroproline. fu-berlin.de While the example specifies the L-proline derivative, the methodology is directly applicable to the D-enantiomer. The mechanism for such deoxyfluorinations typically involves the formation of an alkoxyaminosulfur difluoride intermediate, followed by a nucleophilic attack of the fluoride (B91410) ion. fu-berlin.de

Newer generations of nucleophilic fluorinating agents, such as XtalFluor-E and Fluolead, have been developed to offer higher thermal stability and robustness for these transformations. fu-berlin.de Another approach involves a fluorination-free synthesis strategy to create derivatives like 4,4-difluoro-3,3-dimethylproline, starting from trifluoroacetaldehyde (B10831) methyl hemiacetal and proceeding through a multi-step sequence that includes a Claisen rearrangement and iodolactamization. acs.org

Research by O'Hagan and co-workers has also contributed to the synthesis of fluorinated amino acids, such as 3-fluoro-N-methyl-D-aspartic acid, through stereoselective fluorination of an amino alcohol precursor using reagents like Deoxo-Fluor. nih.gov These methods highlight the strategic importance of selecting the appropriate fluorinating agent and precursor to achieve the desired stereochemistry and substitution pattern in the final fluorinated proline derivative.

Table 1: Examples of Reagents in the Synthesis of Fluorinated Proline Derivatives

| Precursor Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Hydroxyproline Methyl Ester | Diethylaminosulfur trifluoride (DAST) | 4-Fluoroproline Methyl Ester | fu-berlin.de |

| Amino Alcohol from Epoxy Succinic Ester | Deoxo-Fluor | 3-Fluoro-N-methyl-aspartic acid | nih.gov |

| Trifluoroacetaldehyde Methyl Hemiacetal | (Multi-step, no direct fluorination agent) | 4,4-Difluoro-3,3-dimethylproline | acs.org |

Advanced Synthetic Approaches to this compound and its Analogues

Recent advancements in synthetic chemistry have led to more efficient and sophisticated methods for producing this compound and its structurally complex analogues. These include novel catalytic systems, stereoselective construction of quaternary centers, and scalable flow chemistry processes.

The esterification of amino acids, including the conversion of D-proline to this compound, is a fundamental transformation. While traditional methods exist, catalytic approaches offer milder conditions and improved efficiency. A highly effective method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This system serves as a convenient and efficient reagent for the esterification of a wide range of amino acids, including proline, into their corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov This method is compatible with various natural, aromatic, and aliphatic amino acids, demonstrating its general applicability. nih.gov The reaction proceeds under mild conditions and avoids the need for harsh acidic or basic catalysts that can compromise sensitive functional groups. nih.gov

Quaternary proline analogues, which feature a fully substituted α-carbon, are of significant interest due to the conformational constraints they impose on peptides. nih.gov Their synthesis requires precise stereochemical control. One major strategy involves the alkylation of enolate derivatives of existing proline structures. nih.govnih.gov

A notable approach is the use of phase-transfer catalysis for the enantioselective alkylation of α-amino-β-ketoesters to assemble the quaternary stereocenter. nih.gov For example, a C2-symmetric chiral quaternary ammonium (B1175870) salt can be used as a catalyst for this transformation. nih.gov Another powerful method is the 1,3-dipolar cycloaddition reaction, which can be used to construct the pyrrolidine ring with a quaternary center in a controlled manner. mdpi.com Waser and co-workers developed a (3+2)-cycloaddition under phase transfer conditions to create spirocyclic fluorinated proline derivatives with complete diastereoselectivity. nih.gov These advanced catalytic methods provide access to complex and sterically hindered proline analogues that are otherwise difficult to synthesize. nih.govnih.gov

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds, including amino acid derivatives. rsc.orgresearchgate.net Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity compared to traditional batch processes. acs.orgbeilstein-journals.org

Table 2: Comparison of Batch vs. Flow Synthesis for a Related Process

| Parameter | Batch Process | Flow Process | Reference |

|---|---|---|---|

| Reaction Time | 3 hours | 22 minutes | acs.org |

| Yield | 60% | 74% | acs.org |

| Safety | Lower (handling hazardous materials) | Higher (small reaction volumes, better control) | rsc.orgresearchgate.net |

| Scalability | Limited | High (continuous production) | researchgate.netacs.org |

Catalytic Applications of Methyl D Prolinate and Its Derivatives

Methyl D-Prolinate in Chiral Organocatalysis

As a chiral organocatalyst, this compound and its parent compound, proline, leverage their unique bifunctional nature—a secondary amine and a carboxylic acid (or its ester derivative)—to facilitate a variety of asymmetric transformations. libretexts.orgwikipedia.org The mechanism often involves the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor, which then reacts with an electrophile. wikipedia.orgru.nl The rigid pyrrolidine (B122466) ring structure provides a well-defined chiral environment, crucial for inducing high levels of stereoselectivity. thieme-connect.com

The Mannich reaction, which forms a C-C bond to generate β-amino carbonyl compounds, is one of the most important transformations catalyzed by proline and its derivatives. researchgate.netmdpi.com These catalysts have proven highly effective in direct, three-component reactions involving an aldehyde, an amine, and a ketone, as well as in reactions with preformed imines. ru.nlresearchgate.net

A key feature of proline-catalyzed Mannich reactions is the ability to control both enantioselectivity and diastereoselectivity. The stereochemical outcome—whether the syn or anti diastereomer is formed—is highly dependent on the catalyst structure.

(S)-Proline (the natural enantiomer) typically catalyzes the Mannich reaction between aldehydes and α-imino ethyl glyoxylate (B1226380) to produce the syn-products with high stereocontrol. libretexts.org The proposed transition state involves the enamine, formed from the catalyst and a donor ketone, attacking the si-face of the (E)-aldimine. This facial selectivity is governed by steric hindrance, where the bulky substituent on the imine's nitrogen (often a p-methoxyphenyl or PMP group) is directed away from the catalyst's pyrrolidine ring. libretexts.org

Conversely, derivatives of proline can be designed to favor the formation of anti-products. For instance, research has shown that (3R, 5R)-5-methyl-3-pyrrolidinecarboxylic acid, a catalyst designed based on computational studies, selectively yields anti-amino aldehyde products in excellent diastereoselectivities (anti:syn ratios of 94:6 to 98:2) and enantioselectivities (>97% ee). nih.gov Similarly, (R)-3-pyrrolidinecarboxylic acid also directs the reaction towards anti-products, demonstrating that the position of the carboxylic acid group on the pyrrolidine ring is a critical factor in determining the stereochemical pathway. libretexts.org This diastereodivergence allows for selective access to either product isomer simply by choosing the appropriate proline-based catalyst. rsc.org

| Catalyst | Reactants | Major Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (S)-Proline | Aldehydes + α-Imino Ethyl Glyoxylate | syn | High | High | libretexts.org |

| (3R, 5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Aldehydes + N-PMP-protected α-imino esters | anti | 94:6 – 98:2 | >97 – >99% | nih.gov |

| (R)-3-Pyrrolidinecarboxylic acid | Ketones + α-Imino Ethyl Glyoxylate | anti | High | High | libretexts.org |

Significant research has focused on modifying the proline scaffold to enhance catalyst performance, including solubility, reaction rates, and stereoselectivity. The goal is often to create catalysts that function well in common, nonpolar organic solvents and at lower catalyst loadings. nih.govacs.org

One successful approach involves attaching a lipophilic group to the proline core. A catalyst featuring a p-dodecylphenylsulfonamide group attached to the proline amine was developed to facilitate Mannich reactions in nonpolar solvents like 2-methyl-tetrahydrofuran, achieving high syn-selectivity and enantioselectivity. nih.govacs.org Another study explored 3-methyl-β-proline as a catalyst for Mannich-type reactions. acs.org This modification increased the catalyst's solubility in nonpolar organic solvents compared to unsubstituted β-proline, allowing for greater flexibility in optimizing reaction conditions and achieving high anti-diastereo- and enantioselectivities with low catalyst loadings. acs.org

Computational methods have also been instrumental in catalyst design. A notable example is the development of (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, which was specifically designed based on theoretical calculations to favor the transition state leading to anti-Mannich products. Experimental validation confirmed that the catalyst performed as predicted, delivering the anti-products with high selectivity and at rates 2- to 3-fold faster than corresponding proline-catalyzed reactions that yield syn-products. nih.gov

The direct asymmetric α-aminoxylation of aldehydes, which introduces an oxygen atom at the α-position to form chiral α-aminoxylated aldehydes, is another key transformation catalyzed by proline derivatives. These products are valuable synthetic intermediates. Research has shown that while proline itself can catalyze this reaction, its corresponding salts, such as potassium prolinate and tetrabutylammonium (B224687) prolinate, are significantly more efficient. acs.org

In a study comparing proline with its prolinate salts for the reaction between aldehydes and nitrosobenzene, the salts were found to be more reactive and more enantioselective. acs.org This enhanced reactivity allows for a reduction in the required catalyst loading. This reaction represents a rare case where the deprotonated form of the catalyst (prolinate) outperforms the neutral proline. The proposed mechanism suggests that a hydrogen-bonded water molecule, activated by the prolinate, facilitates the reaction through N-protonation of the nitrosobenzene. acs.org

| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| L-Proline | 20 | 0.5 | 95 | 97 | acs.org |

| Potassium L-Prolinate | 5 | 0.25 | 98 | >99 | acs.org |

In a departure from its typical role in C-C bond formation, proline has been shown to act as a reducing agent in a novel, single-step reductive dehydroxylation of α-ketols. rsc.orgrsc.org This metal-free process, promoted by a combination of proline and potassium acetate, selectively removes the hydroxyl group from hydroxyketones without affecting other functional groups. rsc.orgnih.gov

The optimized system for this transformation uses three equivalents of proline and 0.5 equivalents of KOAc in DMSO at 130 °C. rsc.orgrsc.org This protocol demonstrates an unexplored reactivity of proline, expanding its utility beyond conventional organocatalysis. The reaction proceeds under open-flask conditions and generally provides good yields of the dehydroxylated product. rsc.orgnih.gov This method provides a valuable tool for the functionalization and derivatization of α-ketols, which can be challenging substrates. rsc.org

Enantioselective and Diastereoselective Control

Enantioselective α-Aminoxylation of Aldehydes

This compound in Transition Metal Catalysis

In addition to its role in organocatalysis, this compound and related proline derivatives are widely used as chiral ligands in transition metal-catalyzed asymmetric synthesis. mdpi.comgoogle.com The amino acid structure provides N- and O-donor atoms that can chelate to a metal center, creating a defined chiral environment that influences the stereochemical outcome of the reaction. mdpi.com

Palladium(II) complexes with proline ligands have been synthesized and characterized for their catalytic activity. For example, bis-(L-prolinato)palladium(II) has been shown to be an active catalyst for the oxidative coupling of olefins with phenylboronic acids. mdpi.com The N-H bond of the proline ligand is believed to be crucial for the catalytic activity. The lack of activity observed with the N-methylated proline complex supports a mechanism where hydrogen bonding to a substrate is necessary for the catalytic cycle to proceed. mdpi.com

Ligand Design for Chiral Metal Complexes (e.g., Polyoxometalate clusters)

The design of chiral metal complexes is a cornerstone of asymmetric catalysis, and proline derivatives are frequently employed as chiral auxiliaries or ligands. mdpi.comwiley-vch.de Their function is to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. This compound, as a derivative of D-proline, fits into this strategy, particularly in the construction of chiral inorganic-organic hybrid materials.

A significant area of application is in the synthesis of chiral polyoxometalate (POM) clusters. sigmaaldrich.comsigmaaldrich.com POMs are a class of metal-oxide clusters with a remarkable diversity of structures and properties, making them suitable for applications in catalysis, medicine, and materials science. scispace.comgla.ac.uk Inducing chirality into these inherently achiral inorganic clusters is a key step toward developing new functional materials. scispace.com

Research has demonstrated that amino acids can be used to introduce chirality into POM-based frameworks. In a notable example, a homochiral 3D open-framework was constructed using copper complexes of D- and L-proline and Keggin-type polyoxometalates, specifically [BW₁₂O₄₀]⁵⁻. scispace.com This marked the first instance of a homochiral 3D framework based on POMs and amino acids linked by both covalent and noncovalent bonds. scispace.com In this structure, the proline molecules act as tridentate ligands, coordinating to two adjacent copper centers through their carboxyl oxygen atoms and a nitrogen atom. The Keggin clusters, in turn, function as bidentate ligands, binding to two copper centers via their terminal oxygen atoms. This intricate coordination results in a stable, chiral architecture. scispace.com The use of either D- or L-proline dictates the resulting chirality of the helical channels within the framework. researchgate.net

| Component | Role/Structure | Bonding Interaction |

|---|---|---|

| D/L-Proline | Chiral Ligand | Coordinates to two adjacent Cu centers as a tridentate ligand via carboxyl oxygen and nitrogen atoms. |

| Copper (Cu²⁺) | Metal Center | Bridges Proline ligands and POM clusters. |

| Polyoxometalate ([BW₁₂O₄₀]⁵⁻) | Inorganic Building Block (Keggin-type) | Binds to two Cu centers as a bidentate ligand via terminal oxygen atoms. |

| Resulting Structure | Homochiral 3D Open-Framework | Connected by a combination of covalent and noncovalent bonds. |

Copper-Catalyzed Oxidation of Proline Derivatives

The functionalization of the C(sp³)–H bond at the C5 position of the proline ring is a powerful strategy for creating modified amino acids with significant potential in medicinal chemistry and peptide design. nih.gov A recently developed method employs a homogeneous copper-catalyzed Shono-type oxidation of proline derivatives, which offers a versatile alternative to traditional electrochemical methods. nih.govresearchgate.net

This protocol utilizes a Cu(I) catalyst, such as Copper(I) cyanide (CuCN), in combination with an oxidant like N-fluorobenzenesulfonimide (NFSI) or Selectfluor II. nih.govresearchgate.net The reaction proceeds via the generation of aminal intermediates, which can then be functionalized in a one-pot procedure with a wide array of nucleophiles. nih.gov A key advantage of this homogeneous system is its applicability to late-stage functionalization of proline residues embedded within complex peptides and its tolerance for various common amino-protecting groups, such as Cbz and Boc, which has been a challenge in other systems. nih.govresearchgate.net

The optimization of this reaction was carried out on N-Cbz-L-proline methyl ester (Cbz-Pro-OMe), a proline methyl ester derivative. nih.gov The study found that using CuCN as the catalyst and NFSI as the oxidant in acetonitrile (B52724) provided the product in high yield. This method's success with a proline methyl ester substrate highlights its direct relevance to the chemistry of this compound and its derivatives. The protocol demonstrates excellent scope, working effectively on dipeptides containing various proteinogenic amino acids and on several bioactive peptides. nih.gov

| Parameter | Condition |

|---|---|

| Substrate | Cbz-Pro-OMe (0.2 mmol) |

| Catalyst | CuCN (0.02 mmol) |

| Oxidant | NFSI (0.4 mmol) |

| Solvent | CH₃CN (2.0 ml) |

| Atmosphere | N₂ |

| Temperature | 20°C |

| Yield | 90% |

Applications in Pharmaceutical and Medicinal Chemistry Research

Methyl D-Prolinate as an Intermediate in Drug Development

The utility of this compound as a versatile intermediate is well-established in the synthesis of a variety of pharmaceutical compounds. chemimpex.com Its incorporation into molecular scaffolds can significantly influence the biological activity and pharmacokinetic properties of drug candidates. chemimpex.com

This compound is a key starting material or intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs). The production of APIs often involves intricate synthetic pathways where the introduction of a specific stereocenter, such as that provided by this compound, is crucial for the final compound's efficacy and selectivity. mdpi.comresearchgate.net The use of continuous flow chemistry has been explored for the efficient and scalable synthesis of APIs, a process that can be applied to intermediates like this compound derivatives. beilstein-journals.orgnih.govresearchgate.net For instance, derivatives like cis-4-Hydroxy-d-proline methyl ester hydrochloride and 4,4-Difluoro-D-Proline methyl ester hydrochloride are valuable building blocks in pharmaceutical development. netascientific.comnetascientific.com

The inherent cyclic structure of the proline ring in this compound provides a conformationally restricted backbone, a desirable feature in drug design for achieving high-affinity binding to biological targets. chemimpex.com Researchers utilize this structural constraint to develop novel proline-based drug candidates. chemimpex.com For example, derivatives of methyl prolinate have been synthesized and evaluated for their potential as anti-Chagas disease agents by targeting proline uptake in the parasite Trypanosoma cruzi. nih.govfrontiersin.orgchemrxiv.orgfrontiersin.org The synthesis of complex proline derivatives, such as cyclopropyl-methyl-proline, highlights the intricate stereochemical control required in developing some factor D inhibitors. acs.org

The D-proline scaffold is present in several natural and synthetic compounds with demonstrated anti-cancer and anti-viral activities. chemimpex.com Research has shown that proline-rich polypeptides and their derivatives can exhibit anti-cancer and anti-viral properties. researchgate.net The inhibition of proline catabolism, through targeting the enzyme proline dehydrogenase (PRODH), has emerged as a potential strategy in cancer therapy. google.com Furthermore, some proline-derived 1,3-diketones have shown promise as anti-cancer agents. researchgate.net In the realm of anti-viral research, peptide-based therapeutics, which can incorporate proline derivatives, are being investigated for their potential to inhibit viral fusion and replication. mdpi.com

Derivatives of D-proline, including this compound, are of significant interest in the development of therapeutics for neurological disorders. chemimpex.com The unique conformational properties of the proline ring can be exploited to design molecules that interact with specific receptors and enzymes in the central nervous system. netascientific.comnetascientific.com

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is a major target for the treatment of various neurological and psychiatric conditions. nih.govresearchgate.net D-amino acids, including derivatives of D-proline, can modulate NMDA receptor function. mdpi.com Research has focused on developing both antagonists and allosteric modulators of the NMDA receptor. pnas.orgpnas.orgebi.ac.uk The glycine-binding site on the NMDA receptor, in particular, has been a target for therapeutic intervention, with compounds that modulate glycine (B1666218) concentration showing potential for enhancing NMDA receptor function in conditions where it is hypoactive. pnas.orgpnas.org

The role of proline and its derivatives is being actively investigated in the context of neurodegenerative diseases such as Alzheimer's disease. researchgate.netgoogle.comfrontiersin.org Excitotoxicity, often mediated by excessive activation of NMDA receptors, is a known contributor to neuronal cell death in these conditions. nih.gov Therefore, modulators of NMDA receptor activity derived from compounds like this compound could have therapeutic potential. nih.gov Research has also explored the use of D-proline containing peptides to reduce the accumulation of amyloid-β, a hallmark of Alzheimer's disease. nih.gov The broader study of neurotransmitter systems, including those involving proline and glutamate, is crucial for developing new treatments for neurodegenerative disorders. nih.gov

Therapeutics Targeting Neurological Disorders

Modulation of N-Methyl-D-Aspartate Receptors

This compound in Enzyme Inhibitor Design

The D-proline chemotype, often sourced from this compound, has demonstrated the ability to fit into the catalytic clefts of different metalloenzymes. mdpi.com Its rigid structure provides a template that can orient chemical appendages into specific pockets of an enzyme's binding site, a critical feature for designing potent and selective inhibitors. mdpi.com

Matrix metalloproteases (MMPs) are a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix. nih.gov Their dysregulation is implicated in diseases like cancer and inflammatory conditions. mdpi.com The D-proline scaffold has been a cornerstone in the development of MMP inhibitors. Derivatives have been designed to selectively target specific MMPs, such as gelatinase A (MMP-2), which is a validated target in cancer research. mdpi.com

Researchers have synthesized series of MMP inhibitors starting from D-proline derivatives. For instance, compounds developed from cis-4-hydroxy-D-proline have shown effective inhibition of MMP-2 and MMP-13, with good selectivity over other MMPs like MMP-7. mdpi.com In these inhibitors, the pyrrolidine (B122466) ring helps to correctly position a zinc-binding group (ZBG) to chelate the catalytic zinc ion in the enzyme's active site, while various substituents are added to interact with specificity pockets (like the S1' subsite), thereby controlling the inhibitor's potency and selectivity profile. mdpi.comacs.org The constrained nature of the D-proline ring is crucial for orienting these substituents into the enzyme's clefts. mdpi.com

Table 1: Examples of D-Proline-Based MMP Inhibitors and Their Activity

| Inhibitor Name/Class | Target MMP(s) | Potency/Selectivity Findings | Reference(s) |

|---|---|---|---|

| cis-4-hydroxy-D-proline derivatives | MMP-2, MMP-13 | Effective inhibition with good selectivity against MMP-7. | mdpi.com |

| D-proline derivatives with long hydrophobic chains | MMP-2 | Showed remarkable selectivity for MMP-2 over MMP-9 due to a long hydrophobic channel in the MMP-2 catalytic cleft. | mdpi.com |

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes produced by bacteria that confer resistance to β-lactam antibiotics. acs.org The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. mdpi.com D-proline derivatives have been shown to be efficient inhibitors of MBLs, such as the IMP-1 enzyme. mdpi.com The D-proline conformation demonstrates a higher affinity compared to its L-enantiomer in coordinating the two zinc ions within the MBL active site through appended thiolate and carboxylate groups. mdpi.com

A prominent example is found in the stereoisomers of captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor that contains a proline moiety. Studies on captopril analogues as MBL inhibitors reveal the importance of the stereochemistry. D-captopril often exhibits more potent inhibition of various MBLs compared to L-captopril. acs.orgasm.org Crystal structures show that the D-isomer's carboxylate group interacts effectively with conserved positively charged residues (like Lys224 or Arg228) in the active site of MBLs such as IMP-1, BcII, and VIM-2. asm.org This interaction mimics the binding of the natural β-lactam substrate, highlighting the advantageous conformation of the D-proline scaffold in inhibitor design. asm.org

Table 2: Inhibitory Activity (IC₅₀) of Captopril Stereoisomers Against B1 Metallo-β-Lactamases

| Compound | IMP-1 (μM) | NDM-1 (μM) | VIM-2 (μM) | Reference(s) |

|---|---|---|---|---|

| D-Captopril | 7.2 | 20.1 | 0.072 | acs.org |

| L-Captopril | 23.3 | 157.4 | 4.4 | acs.org |

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from lysine (B10760008) residues on histone tails. frontiersin.org Their inhibition is a validated strategy in cancer therapy. frontiersin.orgfrontiersin.org The D-proline scaffold is found in several naturally occurring potent HDAC inhibitors. mdpi.com

Natural cyclic tetrapeptides such as Trapoxin B, Chlamydocin, and Apicidin all contain a D-proline residue. mdpi.comnih.gov These molecules exhibit powerful antiprotozoal and anticancer activity by inhibiting HDACs. mdpi.com The D-proline component is integral to the cyclic scaffold, which correctly presents the key functional group—often an epoxyketone or other zinc-binding moiety—to the enzyme's active site. nih.gov The rigid turn induced by D-proline helps to maintain the specific conformation required for effective binding and inhibition. nih.gov Research has also explored synthetic cadmium-D-proline complexes, which have been shown to suppress HDAC activity and gene expression in non-small cell lung cancer cells. researchgate.net

Table 3: Natural HDAC Inhibitors Containing a D-Proline Scaffold

| Compound | Other Amino Acid Components | Key Inhibitory Moiety | Reference(s) |

|---|---|---|---|

| Chlamydocin | α-aminoisobutyric acid, L-phenylalanine, Aoe* | Epoxyketone | nih.gov |

| Trapoxin B | L-phenylalanine, L-phenylalanine, Aoe* | Epoxyketone | mdpi.com |

| Apicidin | L-asparagine, L-isoleucine, Aoe* | Epoxyketone | mdpi.comfrontiersin.org |

*Aoe = (S)-2-amino-8-((S)-oxiran-2-yl)-8-oxooctanoic acid

Metallo-β-Lactamase (MBL) Inhibitors

Peptide Therapeutics and Biomimetic Systems

Peptides are promising therapeutic agents due to their high specificity and potency, but their use is often limited by poor metabolic stability and low bioavailability. explorationpub.comtandfonline.com The incorporation of non-canonical amino acids, such as those derived from this compound, is a key strategy to overcome these limitations.

In some cases, peptides containing D-amino acids exhibit not only increased stability but also equal or even greater biological activity compared to their all-L-amino acid counterparts. nih.gov The constrained conformation of the D-proline ring can lock the peptide into its bioactive shape, leading to a more favorable interaction with its biological target. lifetein.com.cn This dual benefit of enhanced stability and optimized conformation makes the D-proline scaffold a powerful tool in converting promising peptides into viable drug candidates.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov The D-proline scaffold is frequently used in the design of peptidomimetics due to its profound influence on secondary structure. mdpi.comnih.gov Because of its rigid ring structure, D-proline is a potent inducer of β-turns, which are common structural motifs involved in molecular recognition and protein-protein interactions. lifetein.com.cnuq.edu.au

By incorporating D-proline, medicinal chemists can design smaller, more stable molecules that spatially present key side chains in the same orientation as a larger, natural peptide. mdpi.com This allows the synthetic molecule to mimic the biological activity of the original peptide while being more resistant to degradation and having better pharmacokinetic properties. lifetein.com.cn This approach is central to the design of retro-inverso peptides, where the direction of the peptide backbone is reversed and L-amino acids are replaced with D-amino acids. The resulting molecule retains a similar side-chain topography to the parent L-peptide but is highly resistant to proteolysis. lifetein.com.cn

Combinatorial Chemistry and High-Throughput Screening in Drug Discovery

This compound, and its protected derivatives, serve as valuable building blocks in the field of combinatorial chemistry, a strategy employed to rapidly synthesize large numbers of diverse compounds. chemimpex.commdpi.com This approach is fundamental to modern drug discovery, enabling the creation of extensive molecular libraries that can be systematically tested for biological activity. acs.orgresearchgate.net The rigid, cyclic structure of the proline ring is a desirable feature for inclusion in these libraries, as it imparts conformational constraint on the resulting molecules, which can lead to higher binding affinity and selectivity for biological targets. mdpi.com

In combinatorial synthesis, a core scaffold, which can be derived from or include the D-proline framework, is systematically decorated with a variety of chemical appendages. acs.org For instance, protected forms of this compound, such as Boc-D-proline methyl ester, are well-suited for solid-phase peptide synthesis and other complex organic reactions used to build these libraries. chemimpex.com The use of such derivatives allows for the generation of thousands of unique compounds, often based on a shared pyrrolidine core, which can then be screened for potential therapeutic activity against targets like enzymes or receptors. nih.gov

High-throughput screening (HTS) is the subsequent process where the large libraries generated via combinatorial chemistry are rapidly evaluated for their biological or biochemical activity. americanlaboratory.comnih.gov The goal is to identify "hits"—compounds that interact with a specific target in a desired way. The compatibility of D-proline derivatives with HTS protocols makes them important tools in the initial phases of drug discovery. chemimpex.comwalshmedicalmedia.com For example, libraries of pyrrolidine-based compounds have been successfully screened to identify potent enzyme inhibitors, demonstrating the power of combining combinatorial synthesis with HTS. nih.gov This integrated approach significantly accelerates the identification of lead compounds for further development in pharmaceutical research. nih.govamericanlaboratory.com

Table 1: Role of this compound Derivatives in Drug Discovery Methodologies

| Methodology | Role of this compound Derivative | Key Outcome | Reference |

| Combinatorial Chemistry | Serves as a chiral building block and rigid scaffold for creating diverse molecular libraries. | Generation of large collections of novel compounds for screening. | chemimpex.commdpi.com |

| High-Throughput Screening (HTS) | Compounds containing the D-prolinate scaffold are tested for biological activity. | Identification of "hit" compounds with potential therapeutic value. | americanlaboratory.comnih.gov |

| Solid-Phase Synthesis | Used in protected forms (e.g., Boc-D-proline methyl ester) for the stepwise construction of peptides and peptidomimetics. | Efficient synthesis of compound libraries attached to a solid support. | chemimpex.comnih.gov |

Studies on Antimicrobial Peptides

This compound is of significant interest in the study and development of antimicrobial peptides (AMPs), which are a class of molecules being investigated as alternatives to conventional antibiotics. A key challenge in the therapeutic application of natural AMPs, which are typically composed of L-amino acids, is their susceptibility to degradation by proteases in the body. frontiersin.org One strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers. frontiersin.org

Incorporating D-amino acids, such as D-proline, into the sequence of an AMP can render the peptide resistant to cleavage by host and bacterial proteases, thereby enhancing its stability and prolonging its therapeutic effect. frontiersin.org Proline-rich antimicrobial peptides (PrAMPs) are a specific subclass of AMPs known to exert their effect by inhibiting protein synthesis or other intracellular mechanisms. mdpi.com Research has explored the selective substitution of amino acids in PrAMPs with D-amino acids to improve their pharmacokinetic profiles without compromising their antimicrobial activity. researchgate.net

Table 2: Research Findings on D-Amino Acid and Proline in Antimicrobial Peptides

| Research Focus | Key Finding | Significance | Reference |

| Proteolytic Stability | Substitution with D-amino acids (e.g., D-arginine in a PrAMP) enhances resistance to degradation by proteases. | Increases the in vivo stability and potential therapeutic window of the peptide. | frontiersin.orgresearchgate.net |

| Antimicrobial Activity | Proline residues are critical for the membrane-disrupting activity of certain AMPs like maculatin 1.1. | The unique kinked structure of proline facilitates membrane insertion and disruption. | nih.gov |

| Peptide Optimization | Selective D-amino acid substitutions can be made to minimize degradation at specific cleavage sites in a peptide sequence. | Allows for the rational design of more robust and effective antimicrobial agents. | researchgate.net |

| Mechanism of Action | Proline-rich peptides can act as antimicrobial agents by inhibiting protein synthesis within the bacteria. | Provides a distinct mechanism of action compared to many cell-wall targeting antibiotics. | mdpi.com |

Biochemical and Mechanistic Investigations Involving Methyl D Prolinate

Role of Proline Esters in Protein Folding and Stability Studies

The esterification of proline, creating proline esters such as methyl D-prolinate, is a valuable tool for investigating these conformational dynamics. chemimpex.comchemimpex.com By modifying the carboxyl group, researchers can study how changes in electronic and steric properties at this position affect the cis-trans equilibrium and the kinetics of isomerization. beilstein-journals.org For instance, studies on N-acetyl proline methyl esters have been used to quantify the s-trans/s-cis equilibrium constants. beilstein-journals.org While much of the research has focused on L-proline and its derivatives, the principles extend to D-proline esters, which serve as important tools in biochemical studies to understand the role of proline in various biological processes. chemimpex.com The incorporation of D-amino acids, including D-proline derivatives, can also affect the helicity and hydrophobicity of peptides, thereby influencing their bioactivity. mdpi.com

Derivatives like Boc-D-proline methyl ester are utilized in studies related to protein folding and stability, helping to elucidate the role of proline in biological systems. chemimpex.com Similarly, cis-4-Hydroxy-d-proline methyl ester hydrochloride is employed in research focused on modulating protein folding and stability, which is critical for understanding diseases linked to protein misfolding. netascientific.com

Table 1: Impact of Proline and its Derivatives on Protein Structure

| Feature | Description | Significance in Protein Studies |

| Cyclic Structure | The side chain of proline forms a pyrrolidine (B122466) ring with the backbone amine. | Imparts rigidity and restricts the phi (φ) dihedral angle, often inducing turns in the polypeptide chain. nih.govwikipedia.org |

| Cis-Trans Isomerization | The X-Pro peptide bond can exist in both cis and trans conformations with a relatively small energy difference. wikipedia.org | Acts as a molecular switch and can be a rate-limiting step in protein folding. nih.govresearchgate.net |

| Esterification | The carboxyl group is converted to an ester, e.g., this compound. | Allows for the systematic study of how electronic and steric factors at the C-terminus influence isomerization and folding. beilstein-journals.org |

| D-Configuration | The use of the D-enantiomer of proline or its derivatives. chemimpex.com | Probes the stereospecific requirements of protein structure and function; can alter peptide secondary structure and bioactivity. mdpi.com |

Mechanistic Pathways in Proline-Containing Molecule Biosynthesis

Fungal Biosynthetic Routes

Fungi are known to produce a diverse array of secondary metabolites, including complex alkaloids that contain proline or its derivatives. researchgate.netmdpi.com The biosynthesis of these molecules often involves intricate enzymatic pathways. One notable example is the biosynthesis of griselimycins, anti-tuberculosis natural products that contain (2S,4R)-4-methyl-proline. rsc.org

The biosynthetic pathway for this modified proline in the fungus Emericella rugulosa starts with the hydroxylation of L-leucine. rsc.org This initial step is catalyzed by a Fe(II)/α-ketoglutarate-dependent hydroxylase, which establishes the stereochemistry at the C4 position of the final product. rsc.org Subsequent enzymatic steps involve oxidation of the hydroxylated intermediate to an aldehyde, followed by spontaneous cyclization and reduction to form the methyl-proline ring. rsc.org While this specific example details the formation of methyl-L-proline, it highlights the general enzymatic strategies that fungi employ to synthesize proline analogs. Similar pathways could be involved in the generation of other proline derivatives, although direct evidence for the fungal biosynthesis of this compound is not prominent in the reviewed literature.

Enzymatic Transformations (e.g., Proline Racemase)

Proline racemases (EC 5.1.1.4) are enzymes that catalyze the interconversion of L-proline and D-proline. wikipedia.org These enzymes are found in various organisms, including bacteria and some parasites like Trypanosoma cruzi. wikipedia.org They play a crucial role in processes that require D-proline, which is a component of the cell walls in some bacteria. pnas.org

The mechanism of proline racemase is well-studied and operates through a two-base catalytic process. nih.govscispace.com The active site contains two cysteine residues that act as the catalytic bases. wikipedia.orgpnas.org One cysteine deprotonates the α-carbon of the proline substrate, forming a planar carbanionic intermediate, while the other donates a proton to the opposite face of this intermediate, resulting in the other enantiomer. pnas.orgnih.gov This reaction is independent of cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP), which are often used by other amino acid racemases. pnas.org

While proline racemase acts on free proline, the existence of this enzyme underscores the biological relevance of D-proline. The enzymatic production of D-proline provides the precursor that could potentially be modified, for example, by esterification to form this compound, although this specific subsequent enzymatic step is not well-documented. The enzyme is competitively inhibited by pyrrole-2-carboxylic acid, a transition state analog. wikipedia.org

Table 2: Key Enzymes in Proline Metabolism

| Enzyme | EC Number | Reaction Catalyzed | Organism Examples | Mechanistic Notes |

| Proline Racemase | 5.1.1.4 | L-proline ⇌ D-proline | Clostridium sticklandii, Trypanosoma cruzi wikipedia.org | Two-base mechanism involving two catalytic cysteine residues; PLP-independent. pnas.orgnih.gov |

| Proline Hydroxylases | e.g., 1.14.11.- | Proline + O₂ + α-ketoglutarate → Hydroxyproline (B1673980) + Succinate + CO₂ | Dactylsporangium sp., Streptomyces sp. whiterose.ac.uk | Fe(II)/α-ketoglutarate-dependent oxygenases that introduce hydroxyl groups with high regio- and stereoselectivity. whiterose.ac.uk |

Genetic Code Expansion and Mechanistic Studies in Biological Systems

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. nih.govacs.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the nCAA and does not cross-react with the host cell's endogenous translational machinery. nih.govacs.org The engineered tRNA is designed to recognize a "blank" codon, often a stop codon like UAG, thereby directing the insertion of the nCAA at a specific position in the protein sequence. nih.govresearchgate.net

This technology has been used to incorporate a wide variety of ncAAs to probe protein structure and function, introduce new chemical functionalities, and create novel biomaterials. acs.orgfrontiersin.orgyale.edu While the incorporation of many L-amino acid analogs has been successful, the ribosomal incorporation of D-amino acids, including D-proline and its derivatives, presents a significant challenge. pnas.orgacs.org The cellular translation machinery has evolved to strongly discriminate against D-amino acids. pnas.orgnih.gov

Mechanistic studies have revealed that while D-aminoacyl-tRNAs can be accepted into the ribosome's A-site and participate in peptide bond formation, the process is significantly slower than with L-amino acids. pnas.orgnih.gov The presence of a D-amino acid in the peptidyl-tRNA at the P-site can stall translation during the subsequent elongation cycle. pnas.org Crystal structures of ribosomes with a D-aminoacyl-tRNA analog suggest that the stereochemistry of the D-amino acid prevents optimal positioning for the nucleophilic attack required for peptide bond formation and disrupts a key hydrogen bond needed for efficient proton transfer. nih.gov

Despite these challenges, researchers have made progress in overcoming this barrier. Strategies include the evolution of PylRS-tRNA pairs and the engineering of ribosomes with mutations in the 23S rRNA near the peptidyltransferase center (PTC). acs.orgfrontiersin.org These modified ribosomes show enhanced ability to incorporate D-amino acids, opening the door for creating proteins with unique stereochemistry. acs.org Although the direct incorporation of this compound via genetic code expansion has not been specifically detailed, the successful incorporation of other D-amino acid analogs suggests that it may be feasible with further engineering of the translational machinery. frontiersin.orgcaltech.edufrontiersin.org

Advanced Analytical and Spectroscopic Characterization of Methyl D Prolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier analytical method for determining the structure of organic compounds in solution. omicsonline.orgweebly.com It offers detailed information on molecular topology, dynamics, and three-dimensional structure. weebly.comresearchgate.net For a molecule like Methyl D-prolinate, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of its chemical structure and conformational properties.

The structural framework of this compound can be meticulously mapped out using a combination of 1D (¹H, ¹³C) and 2D NMR experiments. While 1D spectra provide initial information about the chemical environment of protons and carbons, 2D techniques are essential for assembling the complete molecular puzzle. omicsonline.org

¹H NMR: The 1D proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. Key signals would include those for the methyl ester protons, the α-proton (Hα), and the protons of the pyrrolidine (B122466) ring (Hβ, Hγ, Hδ).

¹³C NMR: The 1D carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, this includes the carbonyl carbon of the ester, the carbons of the pyrrolidine ring (Cα, Cβ, Cγ, Cδ), and the methyl carbon of the ester group.

For more complex structures or to resolve ambiguities, 2D NMR is indispensable. omicsonline.orgresearchgate.net Common techniques include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is crucial for tracing the connectivity of the protons within the pyrrolidine ring. omicsonline.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. omicsonline.orgweebly.com It allows for the unambiguous assignment of which protons are bonded to which carbon atoms in the this compound molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are connected through bonds. omicsonline.orgresearchgate.net This is vital for determining the relative stereochemistry and preferred conformation of the five-membered pyrrolidine ring, which can adopt various puckered forms (e.g., envelope or twist). rsc.org

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Methyl Prolinate Derivatives (Note: Specific shifts for the D-isomer may vary slightly based on solvent and experimental conditions. Data is compiled from related proline derivatives for illustrative purposes.)

| Atom Position | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹³C Chemical Shift (ppm) |

| α-CH | ~4.24 | ~59.7 |

| β-CH₂ | ~2.10–2.25, ~1.60–1.90 | ~38.0 |

| γ-CH₂ | ~1.60–1.90 | ~28.2 |

| δ-CH₂ | ~3.05–3.20, ~2.75–2.90 | ~53.2 |

| COOCH₃ | ~3.75 | ~51.8 |

| C=O | - | ~173.8 |

| NH | Variable | - |

| Data compiled from literature on similar compounds for illustrative purposes. orgsyn.orgrsc.org |

The methyl ester group in this compound is not just a static structural component; it is a sensitive reporter of molecular dynamics. nih.gov Methyl-based NMR spectroscopy methods are powerful tools for investigating conformational exchange processes that occur over a wide range of timescales, from picoseconds to seconds. nih.govucl.ac.uk

The favorable spectroscopic properties of methyl groups, such as their high rotational symmetry and advantageous relaxation properties, make them ideal probes, even in large and complex systems. nih.gov Techniques such as rotating frame relaxation dispersion (R¹ρ) can be used to study microsecond-to-millisecond timescale dynamics. nih.gov These experiments measure nuclear spin relaxation rates under different conditions to extract kinetic and thermodynamic information about conformational transitions.

For this compound, these methods can provide insights into:

Pyrrolidine Ring Pucker: The five-membered ring is conformationally flexible and can interconvert between different puckered states. rsc.org The chemical environment, and thus the NMR signal of the methyl ester, can be subtly altered by these conformational changes, allowing for their characterization.

Cis-Trans Isomerization: While less common for the N-H bond in a secondary amine like proline compared to a tertiary amide bond in a peptide, dynamic processes involving the orientation of the ester group relative to the ring can be studied. nih.gov

Solvent Interactions: The dynamics of the methyl group can reflect interactions with the surrounding solvent molecules, providing information about the solvation shell.

Beyond the structure of a single molecule, NMR is highly effective for assessing the higher-order structure (HOS) of biomolecules and their derivatives. acs.orgmdpi.com This refers to phenomena such as self-association, aggregation, or binding to other molecules. Two-dimensional NMR serves as a high-resolution "fingerprint" of a molecule's three-dimensional structure. acs.orgnih.gov

The 2D ¹H-¹³C HSQC spectrum of the methyl region is particularly well-suited for this purpose. mdpi.comnih.gov Small changes in the molecule's environment or conformation due to intermolecular interactions lead to observable changes in the chemical shifts or line widths of the methyl peaks. nih.gov By comparing the 2D NMR spectrum of this compound under different conditions (e.g., varying concentration, temperature, or in the presence of a binding partner), one can:

Detect and characterize weak protein-protein or protein-ligand interactions. nih.gov

Monitor the onset of aggregation, which often manifests as significant line broadening of the NMR signals. nih.gov

Assess the structural integrity and comparability of different sample batches, which is a critical aspect in pharmaceutical development. acs.orgethz.ch

Multivariate analysis methods, such as Principal Component Analysis (PCA), can be applied to the 2D NMR spectral data to provide a quantitative assessment of structural similarity or differences between samples. acs.org

Methyl-Based NMR Spectroscopy for Conformational Dynamics

Vibrational Spectroscopy